molecular formula C23H23N3OS B3517129 N-benzyl-2-[(2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]acetamide

N-benzyl-2-[(2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]acetamide

Cat. No.: B3517129
M. Wt: 389.5 g/mol
InChI Key: KWSJIPRRMHJCGG-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]acetamide” is a complex organic compound. It contains a benzyl group (C6H5CH2-), a phenyl group (C6H5-), a tetrahydroquinazoline group, and an acetamide group (CH3CONH2). The presence of these groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and phenyl groups are aromatic, meaning they contain a ring of carbon atoms with delocalized electrons. The tetrahydroquinazoline group contains a nitrogen atom and would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzyl and phenyl groups, the tetrahydroquinazoline group, and the thioacetamide group . These groups could participate in a variety of chemical reactions, including nucleophilic substitutions and free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the aromatic benzyl and phenyl groups could influence the compound’s solubility and reactivity .

Future Directions

The study of complex organic compounds like this one is an active area of research in chemistry. Future work could involve exploring the compound’s synthesis, reactivity, and potential applications .

Properties

IUPAC Name

N-benzyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c27-21(24-15-17-9-3-1-4-10-17)16-28-23-19-13-7-8-14-20(19)25-22(26-23)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSJIPRRMHJCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[(2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]acetamide
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